molecular formula C8H8O4S B2666972 Methyl 5-formyl-2-methoxythiophene-3-carboxylate CAS No. 77133-22-3

Methyl 5-formyl-2-methoxythiophene-3-carboxylate

Cat. No.: B2666972
CAS No.: 77133-22-3
M. Wt: 200.21
InChI Key: YNEZXFRGFAHUHX-UHFFFAOYSA-N
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Description

Methyl 5-formyl-2-methoxythiophene-3-carboxylate: is a thiophene derivative characterized by a five-membered ring containing sulfur

Synthetic Routes and Reaction Conditions:

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux in methanol.

  • Gewald Synthesis: This involves the condensation of α-haloketones with thioglycolic acid in the presence of elemental sulfur and a base.

  • Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones in the presence of phosphorus pentasulfide.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired scale and application.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form carboxylic acids.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

  • Substitution: Substitution reactions can occur at various positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form Methyl 5-formyl-2-methoxythiophene-3-carboxylic acid.

  • Reduction: Reduction can yield Methyl 5-hydroxymethyl-2-methoxythiophene-3-carboxylate.

  • Substitution: Halogenation can produce various halogenated derivatives.

Scientific Research Applications

Chemistry: Methyl 5-formyl-2-methoxythiophene-3-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Biology: Medicine: The compound is explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities. Industry: It is used in the production of materials for organic semiconductors and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which Methyl 5-formyl-2-methoxythiophene-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the biological context and the type of reaction it undergoes.

Comparison with Similar Compounds

  • Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds are structurally similar but differ in the presence of a hydroxyl group instead of a formyl group.

  • Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

  • Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

Properties

IUPAC Name

methyl 5-formyl-2-methoxythiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-11-7(10)6-3-5(4-9)13-8(6)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEZXFRGFAHUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(S1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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